5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine
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Overview
Description
5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an amine group linked to a furan ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine and 3-furyl ethylamine.
Nucleophilic Substitution: The 5-chloropyrimidine undergoes nucleophilic substitution with 3-furyl ethylamine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-[2-(furan-2-yl)ethyl]pyrimidin-2-amine: Similar structure but with the furan ring attached at a different position.
5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine: Similar structure but with a bromo group instead of a chloro group.
5-Chloro-N-[2-(thiophen-3-yl)ethyl]pyrimidin-2-amine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine is unique due to the specific positioning of the furan ring and the chloro group, which can influence its reactivity and biological activity. The presence of the furan ring can enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-5-13-10(14-6-9)12-3-1-8-2-4-15-7-8/h2,4-7H,1,3H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGMGSBVNXQQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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